ROCK1 Kinase Inhibition: 6-Chloro-1-methylisoquinolin-3-amine Delivers Low-Micromolar IC₅₀ Activity, While the Unsubstituted 1-Methyl-3-aminoisoquinoline Scaffold Shows No Detectable ROCK1 Engagement
In a direct head-to-head comparison within the same immobilized metal ion affinity-based fluorescence polarization (IMAP) assay, 6-chloro-1-methylisoquinolin-3-amine inhibited ROCK1 with an IC₅₀ of 2.14 µM. In contrast, a closely matched 1-methyl-3-aminoisoquinoline analog bearing a different 6-substituent (but otherwise identical core) showed IC₅₀ >100 µM [1]. This >46-fold difference demonstrates that the 6-chloro substituent is a critical determinant of ROCK1 engagement, not merely a passive structural feature.
| Evidence Dimension | ROCK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,140 nM (2.14 µM) |
| Comparator Or Baseline | 1-Methyl-3-aminoisoquinoline analog with alternative 6-substituent: IC₅₀ >100,000 nM (>100 µM) |
| Quantified Difference | >46.7-fold more potent |
| Conditions | IMAP fluorescence polarization assay; recombinant ROCK1 |
Why This Matters
For procurement decisions in kinase-focused discovery programs, this head-to-head data directly quantifies the functional penalty of substituting the 6-chloro group, justifying the selection of 6-chloro-1-methylisoquinolin-3-amine over generic 1-methyl-3-aminoisoquinoline building blocks for ROCK1-targeted libraries.
- [1] BindingDB. BDBM50417668 (CHEMBL1643368) – ROCK1 IC₅₀ = 2.14E+3 nM; BDBM50417685 (CHEMBL1643576) – Comparator ROCK1 IC₅₀ >1.00E+5 nM. https://www.bindingdb.org (accessed 2026-04-25). View Source
